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molecular formula C11H14N2O3 B3254878 4-(4-Methyl-3-nitrophenyl)morpholine CAS No. 245117-17-3

4-(4-Methyl-3-nitrophenyl)morpholine

Cat. No. B3254878
M. Wt: 222.24 g/mol
InChI Key: CYMDJHMDVUTLRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08022205B2

Procedure details

To 4-bromo-1-methyl-2-nitro-benzene (500 mg), tris (dibenzylideneacetone) dipalladium (120 mg) and potassium phosphate (928 mg), morpholine (242 mg), S-Phos (95 mg) and deaerated DMF (5 ml) were added, followed by irradiation of ultrasonic wave for 5 minutes. This was stirred at 110° C. for 5 hours. After cooling to room temperature, water was added, followed by extraction with ethyl acetate, and the organic layer was washed with brine, and dried over magnesium sulfate. After the magnesium sulfate was filtered off, the solvent was distilled off under reduced pressure, followed by purification by silica gel column chromatography (hexane/ethyl acetate=4/1), to obtain the desired compound as an orange solid (478 mg, 93%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
928 mg
Type
reactant
Reaction Step One
Quantity
242 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>[Pd].[Pd].C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.C(=CC(C=CC1C=CC=CC=1)=O)C1C=CC=CC=1.O.CN(C=O)C>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2.3.4,7.8.9.10.11|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
potassium phosphate
Quantity
928 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
242 mg
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
95 mg
Type
reactant
Smiles
COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd].[Pd].C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1.C(C1=CC=CC=C1)=CC(=O)C=CC1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
This was stirred at 110° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by irradiation of ultrasonic wave for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the magnesium sulfate was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
followed by purification by silica gel column chromatography (hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N1CCOCC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 478 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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